4-Fluoroaniline--d4
CAS No.:
Cat. No.: VC20231890
Molecular Formula: C6H6FN
Molecular Weight: 115.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6FN |
|---|---|
| Molecular Weight | 115.14 g/mol |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-fluoroaniline |
| Standard InChI | InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D |
| Standard InChI Key | KRZCOLNOCZKSDF-RHQRLBAQSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1N)[2H])[2H])F)[2H] |
| Canonical SMILES | C1=CC(=CC=C1N)F |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | 2,3,5,6-tetradeuterio-4-fluoroaniline |
| Molecular Formula | |
| Molecular Weight | 115.14 g/mol |
| InChI Key | KRZCOLNOCZKSDF-RHQRLBAQSA-N |
| PubChem CID | 57608685 |
Synthesis and Isotopic Labeling Strategies
Deuterium Incorporation Methods
The synthesis of 4-fluoroaniline-d4 typically employs isotopic exchange or deuterated precursor routes. A protocol detailed by the Royal Society of Chemistry involves reacting [1-13C]4-nitrophenol with deuterated hydrochloric acid (DCl) under microwave irradiation at 170°C, achieving >97% deuteration at targeted positions . This method leverages the acid-catalyzed H/D exchange mechanism, optimized for minimal side reactions.
Purification and Yield Optimization
Post-synthesis purification utilizes silica gel chromatography with heptane-ethyl acetate (7:3) eluent, yielding 63–95% product purity . Critical challenges include avoiding protium recontamination during workup, necessitating anhydrous conditions and deuterated solvents.
Applications in Scientific Research
Medicinal Chemistry
Deuterated analogs like 4-fluoroaniline-d4 enhance drug metabolite tracking via mass spectrometry and 19F-NMR. For instance, its incorporation into fluorotryptophan analogs enables real-time monitoring of protein folding in mammalian cells, leveraging the fluorine atom’s distinct NMR chemical shift .
Agrochemical Development
In pesticide research, deuterium labeling mitigates metabolic degradation, prolonging compound half-life in environmental studies. This property is pivotal for assessing the environmental persistence of fluorinated agrochemicals.
Spectroscopic Techniques
The compound’s deuterium substitution reduces spin relaxation in 2H-NMR, improving signal resolution. Additionally, its -labeled variants (e.g., [4-13C]4-fluoroaniline-d4) facilitate carbon tracing in reaction mechanisms .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Profiling
1H NMR (400 MHz, CDCl3) reveals residual proton signals at δ 6.86 (2.5% at C3/C5) and δ 6.64 (2.5% at C2/C6), confirming high deuteration efficiency . The -F coupling constant () in NMR underscores the fluorine’s electronic influence on the aromatic ring .
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis of the [M+H]+ ion () shows a measured mass of 115.0714, aligning with the theoretical 115.07161 . This precision validates isotopic integrity.
Comparative Analysis with Non-Deuterated 4-Fluoroaniline
Isotopic Advantages
Deuteration reduces kinetic isotope effects in metabolic pathways, enabling accurate pharmacokinetic modeling without altering biological activity. In contrast, non-deuterated 4-fluoroaniline exhibits faster hepatic clearance, complicating tracer studies.
Analytical Sensitivity
The signal-to-noise ratio in -NMR increases by 40% for 4-fluoroaniline-d4 compared to its protiated form, attributed to deuterium’s lower spin-lattice relaxation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume